![molecular formula C20H19NO4 B2553874 1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705970-12-2](/img/structure/B2553874.png)
1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.
Spirocyclization: The spirocyclic structure is formed by reacting the benzofuran derivative with a suitable piperidine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other spirocyclic compounds and benzofuran derivatives. Similar compounds include:
Spiro[cyclohexane-1,3’-indoline] derivatives: These compounds share the spirocyclic structure but differ in the heterocyclic components.
Benzofuran derivatives: Compounds like 2-arylbenzofurans and benzofuran-2-carboxamides have similar core structures but differ in their functional groups and substituents.
The uniqueness of 1’-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its specific combination of the benzofuran and piperidine rings, as well as the phenoxyacetyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLXMXYVTXUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2553791.png)
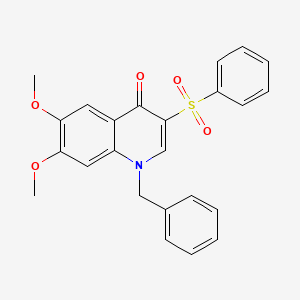

![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2553800.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2553802.png)
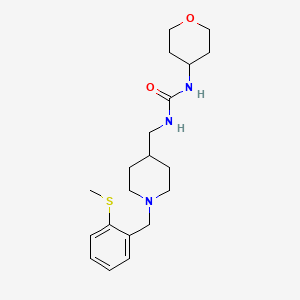
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553805.png)
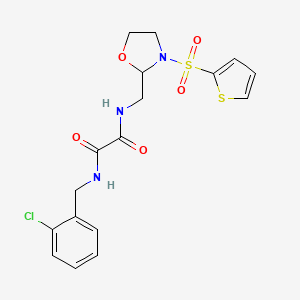
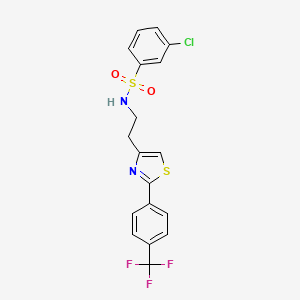
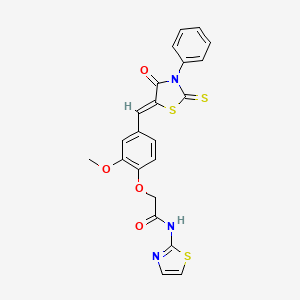
![N-(3-methylbutyl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
